D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
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Overview
Description
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability and low toxicity, making them environmentally friendly. They are widely used in various industries, including personal care, household cleaning, and industrial applications, due to their effective surface-active properties.
Synthetic Routes and Reaction Conditions:
Direct Glycosylation Method: This method involves the reaction of C8-10 fatty alcohols with glucose in the presence of an acidic catalyst.
Transglycosylation Method: This method involves two steps:
Industrial Production Methods: Industrial production typically follows the direct glycosylation method due to its simplicity and efficiency. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: These compounds can undergo substitution reactions where the alkyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles; typically carried out in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions and processes, including emulsification, solubilization, and stabilization of colloidal systems.
Biology: Employed in cell lysis and protein extraction protocols due to their mild and non-denaturing properties.
Medicine: Investigated for their potential use in drug delivery systems due to their biocompatibility and ability to form micelles.
Mechanism of Action
The primary mechanism of action of D-Glucopyranose, oligomeric, C8-10-alkyl glycosides is their ability to reduce surface tension at the interface between different phases (e.g., oil and water). This is achieved through the alignment of the hydrophobic alkyl chains with the hydrophobic phase and the hydrophilic glucose moieties with the aqueous phase. This alignment reduces the energy required to mix the phases, leading to the formation of stable emulsions or micelles .
Molecular Targets and Pathways:
Cell Membranes: These compounds can interact with cell membranes, leading to increased permeability and facilitating the extraction of intracellular components.
Proteins: They can interact with proteins, stabilizing them in solution and preventing aggregation.
Comparison with Similar Compounds
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
- Dodecyl glycoside
- Alkyl polyglucosides
Comparison:
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective surfactants.
- D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have longer alkyl chains, which can lead to higher hydrophobicity and potentially different solubilization properties.
- Dodecyl glycoside and alkyl polyglucosides have varying chain lengths and degrees of polymerization, which can affect their surface-active properties and applications .
Biological Activity
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are non-ionic surfactants derived from glucose and fatty alcohols. These compounds exhibit a range of biological activities that make them valuable in various applications, particularly in the fields of personal care, pharmaceuticals, and environmental science. This article explores their biological activity, mechanisms of action, safety profiles, and potential therapeutic applications.
This compound are synthesized primarily through two methods:
- Direct Glycosylation : This method involves the reaction of C8-10 fatty alcohols with glucose in the presence of an acidic catalyst.
- Transglycosylation : A two-step process that allows for the modification of the glycoside structure.
These compounds are characterized by their excellent biodegradability and low toxicity, making them environmentally friendly alternatives to traditional surfactants.
The primary mechanism of action for D-Glucopyranose oligomers involves their ability to reduce surface tension between different phases (e.g., oil and water). This is achieved through the alignment of hydrophobic alkyl chains with the hydrophobic phase and hydrophilic glucose moieties with the aqueous phase. This alignment facilitates the formation of stable emulsions or micelles.
Molecular Targets
- Cell Membranes : These compounds can increase membrane permeability, aiding in the extraction of intracellular components.
- Proteins : They stabilize proteins in solution and prevent aggregation, which is beneficial in various biochemical applications.
Antioxidant Properties
Research indicates that D-glucopyranose oligomers possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and diabetes .
Anti-inflammatory Effects
Studies have demonstrated that these glycosides can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways, suggesting potential therapeutic roles in conditions characterized by chronic inflammation .
Toxicological Profile
According to toxicity studies, D-glucopyranose oligomers exhibit low acute oral and dermal toxicity. The No Observed Adverse Effect Level (NOAEL) has been established at 250 mg/kg/day based on subchronic studies in rats. However, they may act as irritants at higher concentrations .
Toxicity Parameter | Result |
---|---|
Acute Oral Toxicity | Low |
Dermal Toxicity | Low |
NOAEL | 250 mg/kg/day |
Applications in Industry
D-glucopyranose oligomers are widely used as surfactants in personal care products like shampoos and lotions due to their effective cleaning and foaming properties. They also serve as emulsifiers in food products and pharmaceuticals, enhancing texture and stability .
Case Studies
- Pharmaceutical Applications : In drug formulation studies, D-glucopyranose oligomers have been investigated for their ability to enhance drug solubility and bioavailability. Their non-toxic nature makes them suitable excipients in various formulations.
- Environmental Impact : Research has shown that these glycosides degrade rapidly in the environment, breaking down into benign products such as glucose and alcohols within days to weeks. This rapid degradation reduces the risk of long-term ecological impacts .
Properties
CAS No. |
161074-97-1 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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